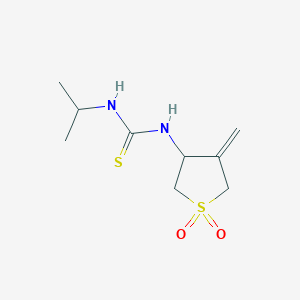

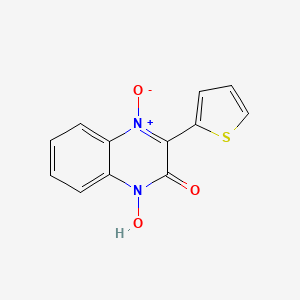

N-异丙基-N'-(4-亚甲基-1,1-二氧化四氢-3-噻吩基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioureas are a class of organic compounds widely studied for their versatile applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry. The interest in thiourea derivatives stems from their unique structural features and reactivity, which allow for diverse chemical modifications and applications.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. Studies have detailed the synthesis of various thiourea compounds, characterizing them using spectroscopic techniques such as IR, NMR, and X-ray crystallography to confirm their structures (Yusof et al., 2010), (Abosadiya et al., 2015).

Molecular Structure Analysis

The molecular structures of thiourea derivatives have been extensively analyzed. X-ray crystallography reveals their configurations, often showing trans-cis arrangements and highlighting the importance of intramolecular hydrogen bonding in stabilizing these structures (Abosadiya et al., 2015).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, serving as key intermediates in the synthesis of heterocyclic compounds. Their reactivity can be influenced by substituents on the thiourea moiety, which can lead to the formation of complex structures with potential biological activities (Dmitriev et al., 2011).

科学研究应用

合成与表征

硫脲衍生物的研究,包括与 N-异丙基-N'-(4-亚甲基-1,1-二氧化四氢-3-噻吩基)硫脲在结构上相关的那些,主要集中在它们的合成和表征上。例如,研究报告了使用红外光谱、核磁共振和 X 射线晶体学等光谱技术合成和表征各种硫脲衍生物。已经合成这些化合物以探索它们的化学性质以及在包括材料科学和制药在内的各个领域的潜在应用 (Yusof, Jusoh, Khairul, & Yamin, 2010)。

与一氧化氮合酶的相互作用

一些硫脲衍生物已被评估其与可诱导和神经元一氧化氮合酶等生物靶标的相互作用。研究表明,新型噻吩甲基硫脲可以刺激可诱导一氧化氮合酶 (iNOS) 的活性,表明在医学研究和药物开发中具有潜在应用 (Suaifan, Goodyer, & Threadgill, 2010)。

抗真菌和酵母活性

硫脲衍生物也已被合成并测试了其对各种真菌和酵母的抗真菌活性,表明它们作为抗真菌剂的潜力。研究表明,某些硫脲化合物与其他化合物相比表现出更高的真菌生长抑制,突出了分子结构对生物活性的影响 (del Campo, Criado, Gheorghe, González, Hermosa, Sanz, Manzano, Monte, & Rodríguez-Fernández, 2004)。

催化和有机合成

硫脲在有机合成中充当催化剂,展示了它们在促进各种化学反应中的多功能性。例如,硫脲衍生物已用于复杂分子的立体控制合成,展示了它们在以高对映选择性生产光学活性化合物中的实用性 (Wang, Bai, Peng, Qi, Jia, Guo, Luo, Xu, & Wang, 2012)。

环境和吸附研究

硫脲也在环境科学中得到探索,特别是在吸附和去除污染物方面。对由硫脲合成的石墨氮化碳 (g-C3N4) 的研究证明了它们在从水中吸附染料方面的功效,表明它们在水净化技术中的潜在应用 (Zhu, Xia, Ho, & Yu, 2015)。

属性

IUPAC Name |

1-(4-methylidene-1,1-dioxothiolan-3-yl)-3-propan-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S2/c1-6(2)10-9(14)11-8-5-15(12,13)4-7(8)3/h6,8H,3-5H2,1-2H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQILUVDTFEBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1CS(=O)(=O)CC1=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylidene-1,1-dioxothiolan-3-yl)-3-propan-2-ylthiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)